molecular formula C42H56F2S6 B12972519 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole

4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole

Cat. No.: B12972519
M. Wt: 791.3 g/mol
InChI Key: HGRLMVSILDFYBQ-UHFFFAOYSA-N
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Description

4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno2,3-fbenzothiole core substituted with fluorothiophenyl and butyloctylsulfanyl groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Thieno2,3-fbenzothiole Core : This step often involves the cyclization of appropriate thiophene derivatives under controlled conditions.
  • Introduction of Fluorothiophenyl Groups : This is achieved through electrophilic aromatic substitution reactions, where fluorinated thiophene derivatives are introduced to the core structure.
  • Attachment of Butyloctylsulfanyl Groups : This step involves the nucleophilic substitution of alkyl halides with thiol groups, followed by the attachment to the core structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole can undergo various chemical reactions, including:

  • Oxidation : The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
  • Substitution : The fluorothiophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction : Lithium aluminum hydride, sodium borohydride.
  • Substitution : Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the fluorothiophenyl moieties.

Scientific Research Applications

4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole exerts its effects involves its interaction with molecular targets through electron transfer and conjugation. The fluorothiophenyl and butyloctylsulfanyl groups enhance its ability to participate in these processes, making it effective in applications like photocatalysis and organic electronics.

Comparison with Similar Compounds

Similar Compounds:

  • 4,8-bis[5-(2-ethylhexyl)-2-thienyl]thieno2,3-fbenzothiole : Similar core structure but different alkyl substituents.
  • 4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]benzo[1,2-b:4,5-b’]dithiophene : Features a benzodithiophene core with different substituents.

Uniqueness: 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole is unique due to the presence of both fluorothiophenyl and butyloctylsulfanyl groups, which confer distinct electronic properties and reactivity. This makes it particularly suitable for applications requiring specific electronic characteristics and stability.

Properties

Molecular Formula

C42H56F2S6

Molecular Weight

791.3 g/mol

IUPAC Name

4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole

InChI

InChI=1S/C42H56F2S6/c1-5-9-13-15-19-29(17-11-7-3)27-47-41-33(43)25-35(49-41)37-31-21-23-46-40(31)38(32-22-24-45-39(32)37)36-26-34(44)42(50-36)48-28-30(18-12-8-4)20-16-14-10-6-2/h21-26,29-30H,5-20,27-28H2,1-4H3

InChI Key

HGRLMVSILDFYBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CSC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)SCC(CCCC)CCCCCC)F)F

Origin of Product

United States

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